molecular formula C20H24ClN3OS B022045 Prochlorperazine Sulfoxide CAS No. 10078-27-0

Prochlorperazine Sulfoxide

Cat. No. B022045
CAS RN: 10078-27-0
M. Wt: 389.9 g/mol
InChI Key: AZGYHFQQUZPAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochlorperazine (PCZ) is an antiemetic agent that undergoes extensive metabolism, with one of its metabolites being Prochlorperazine Sulfoxide. This compound is part of the phenothiazine class of drugs and is extensively studied for its chemical properties and interactions (Collins et al., 2004).

Synthesis Analysis

Prochlorperazine is metabolized in the body to form various compounds, including Prochlorperazine Sulfoxide. The biotransformation of PCZ involves CYP450 enzyme systems, leading to its sulfoxidation among other pathways (Finn et al., 2005).

Molecular Structure Analysis

Prochlorperazine Sulfoxide retains the core phenothiazine structure characteristic of its parent compound, with modifications that include the addition of a sulfoxide group. This modification plays a significant role in its chemical behavior and interactions (Gaertner et al., 1974).

Chemical Reactions and Properties

The formation of Prochlorperazine Sulfoxide from Prochlorperazine is an example of sulfoxidation, a reaction that involves the insertion of an oxygen atom into the sulfur-containing thioether bond in Prochlorperazine. This transformation significantly affects the chemical reactivity and interactions of the compound (Tashiro et al., 2012).

Physical Properties Analysis

The physical properties of Prochlorperazine Sulfoxide, such as solubility, melting point, and stability, are crucial for understanding its behavior in biological systems. While specific data on Prochlorperazine Sulfoxide are limited, the physical properties of sulfoxides, in general, suggest that they have different solubilities and stabilities compared to their parent sulfides (Blazheyevskiy et al., 2019).

Chemical Properties Analysis

Prochlorperazine Sulfoxide exhibits chemical properties distinct from Prochlorperazine, such as increased polarity and potentially altered pharmacological activity due to the presence of the sulfoxide group. These chemical properties are essential for understanding its interactions and reactivity in chemical and biological contexts (Blazheyevskiy & Moroz, 2020).

Scientific Research Applications

Pharmaceutical Applications

Prochlorperazine Sulfoxide is used as a reference standard in pharmaceutical applications . It’s used in laboratory tests as prescribed in the British Pharmacopoeia .

Biocatalytic Preparation of Chiral Sulfoxides

Prochlorperazine Sulfoxide has been used in the field of biocatalysis, specifically in the preparation of chiral sulfoxides . Biocatalytic approaches for preparing chiral sulfoxides were developed in the past few years, mainly through asymmetric oxidation of prochiral sulfides . Recently, the application of sulfoxide reductase to prepare chiral sulfoxides through kinetic resolution has emerged as a new method, exhibiting extraordinary catalytic properties .

Muscle Activity Research

Prochlorperazine Sulfoxide has been used in muscle activity research . In one study, it was found that Prochlorperazine blocks slow-to-fast fiber-type transformation in disused skeletal muscles of rats, possibly through affecting calcium and ROS-related signaling .

Cancer Immunotherapy

Prochlorperazine has been repurposed for use in cancer immunotherapy . An ongoing study from a team at the University of Queensland (Brisbane, Australia) has demonstrated the clinical viability of using the inhibitory effect of prochlorperazine to support anticancer immunotherapy . The drug’s inhibition of endocytosis in the context of tumor surface receptors and cancer treatment has been examined .

Neurology

Prochlorperazine has shown efficacy in halting acute migraine attacks among adults in the emergency department . It’s also been used in the treatment of nausea and psychosis . A buccal dosage form of prochlorperazine has been developed, which produces plasma concentrations more than twice as high as an oral tablet, with less than half the variability .

Biochemistry

Prochlorperazine Sulfoxide has been used in biochemistry for the simultaneous determination of prochlorperazine and its major metabolites in human plasma using an isocratic liquid chromatography .

Environmental Science

In environmental science, chiral sulfoxides, including Prochlorperazine Sulfoxide, have been used in the design and development of new synthetic reagents .

Food Science

In food science, Prochlorperazine Sulfoxide has been used in the visualization of the photodegradation of therapeutic drugs by chemometric-assisted fluorescence spectroscopy .

properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGYHFQQUZPAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905736
Record name 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prochlorperazine Sulfoxide

CAS RN

10078-27-0
Record name Prochlorperazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCHLORPERAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prochlorperazine Sulfoxide
Reactant of Route 2
Prochlorperazine Sulfoxide
Reactant of Route 3
Reactant of Route 3
Prochlorperazine Sulfoxide
Reactant of Route 4
Reactant of Route 4
Prochlorperazine Sulfoxide
Reactant of Route 5
Prochlorperazine Sulfoxide
Reactant of Route 6
Prochlorperazine Sulfoxide

Citations

For This Compound
29
Citations
A Finn, J Collins, R Voyksner… - The Journal of Clinical …, 2005 - Wiley Online Library
… aliquot was analyzed for prochlorperazine sulfoxide and prochlorperazine sulfoxide 4′-N-… 7-hydroxyprochlorperazine or deuterium-labeled prochlorperazine sulfoxide) and diluted with …
Number of citations: 31 accp1.onlinelibrary.wiley.com
EM Antunes - 1999 - core.ac.uk
… Phenothiazine oxidation by stirring the free base or salt in aqueous nitric acid gave good yields (prochlorperazine sulfoxide at a 74% yield) (Owens et al., 1989). Juenge et al. (1983) …
Number of citations: 1 core.ac.uk
M Tashiro, T Naito, Y Kagawa… - Biomedical …, 2012 - Wiley Online Library
… The major metabolites identified in humans are prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ) and 7-hydroxyprochlorperazine (PCZOH; Fig. 1). The …
MY Blazheyevskiy, VP Moroz - … & Objects of Chemical Analysis/Metody …, 2020 - moca.net.ua
… Potassium hydrogen peroxymonosulfate as a derivatizing agent, yielding the Prochlorperazine sulfoxide with λmaх=338 nm is proposed. This reaction product was successfully …
Number of citations: 5 moca.net.ua
KK Midha, EM Hawes, JW Hubbard, G McKay… - Journal of …, 1988 - Elsevier
Antisera to fluphenazine sulfoxide were raised in New Zealand white rabbits to an immunogen synthesized by covalent linkage of bovine serum albumin to 10-[[3-[4-(4-carboxybutyl)-1-…
Number of citations: 4 www.sciencedirect.com
VK Yellepeddi - The Bulletin of the American Society of Hospital …, 2018 - academic.oup.com
… identify prochlorperazine sulfoxide clearly. The HPLC method used in this study identified prochlorperazine sulfoxide distinctly … The relative retention times of prochlorperazine sulfoxide, …
Number of citations: 5 academic.oup.com
D Fan, TAN Xu, HE Xin, XIE Qing… - Journal of Chinese Mass …, 2022 - jcmss.com.cn
… of rat, including prochlorperazine sulfoxide, demethyl chlorpromazine, … Seven metabolites including prochlorperazine sulfoxide, … Four metabolites including prochlorperazine sulfoxide, …
Number of citations: 2 www.jcmss.com.cn
ML Owens, EC Juenge, A Poklis - Journal of pharmaceutical sciences, 1989 - Elsevier
… Prochlorperazine Sulfoxide (4bbNitrous acid oxidation was used… Prochlorperazine Sulfoxide Maleate (4c)-The product, prepared from 97.5 mg (0.25 mmol) of prochlorperazine sulfoxide …
Number of citations: 12 www.sciencedirect.com
M Aravagiri, EM Hawes… - Journal of pharmaceutical …, 1984 - Wiley Online Library
… 7-Hydroxy metabolite of trifluoperazine N-Demethyl metabolite of trifluoperazine Ethylenediamine metabolite of trifluoperazine Sulfoxide metabolite of prochlorperazine Sulfoxide …
Number of citations: 17 onlinelibrary.wiley.com
KK Midha, EM Hawes, G Rauw, J McVittie… - Therapeutic Drug …, 1983 - journals.lww.com
… The other available metabolites, namely prochlorperazine sulfoxide and 7-hydroxyprochlorperazine also did not cross-react. The cross-reactivity of N-desmethylprochlorperazine was …
Number of citations: 6 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.